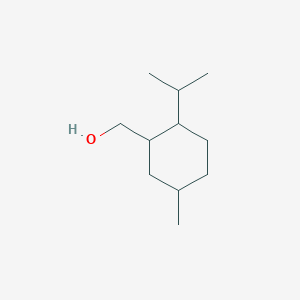
2-Isopropyl-5-methylcyclohexylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexylmethanol can be achieved through several methods. One common approach involves the hydrogenation of thymol, a compound found in thyme oil. This reaction typically occurs in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction and purification of natural sources such as peppermint and cornmint oils. The extracted oil undergoes fractional distillation to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-5-methylcyclohexylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form menthone, a ketone derivative.
Reduction: Reduction of menthone can regenerate this compound.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Menthone
Reduction: Regenerated this compound
Substitution: Halogenated menthol derivatives
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methylcyclohexylmethanol has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on ion channels and receptors in sensory neurons.
Medicine: Investigated for its analgesic, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the formulation of personal care products, pharmaceuticals, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-methylcyclohexylmethanol involves its interaction with transient receptor potential (TRP) channels, particularly TRPM8. Activation of these channels induces a cooling sensation and analgesic effects. Additionally, it modulates ion channels and receptors involved in pain and inflammation pathways .
Comparación Con Compuestos Similares
Similar Compounds
Menthone: A ketone derivative of menthol with similar cooling properties.
Thymol: A phenolic compound with antiseptic properties.
Eucalyptol: A cyclic ether with a similar cooling effect.
Uniqueness
2-Isopropyl-5-methylcyclohexylmethanol stands out due to its strong cooling sensation and versatility in various applications. Its ability to activate TRPM8 channels makes it particularly effective as a topical analgesic and in providing a refreshing sensation in consumer products .
Propiedades
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFLYRHUYOYCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)CO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12435321.png)

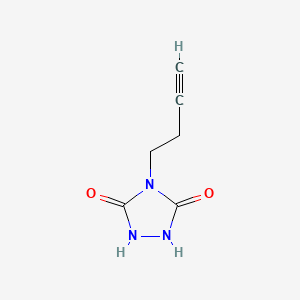
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
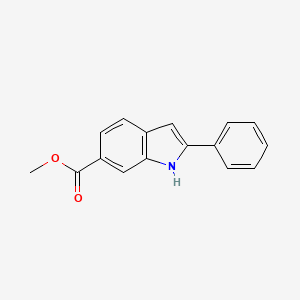
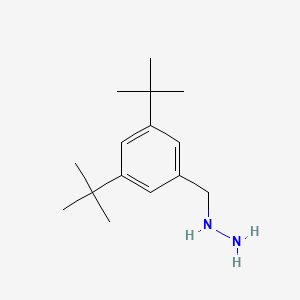
![5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol](/img/structure/B12435358.png)
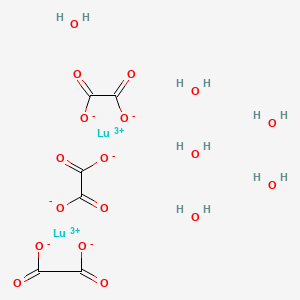
![N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12435370.png)
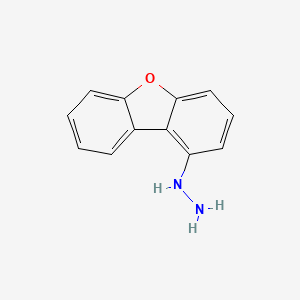
![N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide](/img/structure/B12435376.png)
![(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B12435383.png)
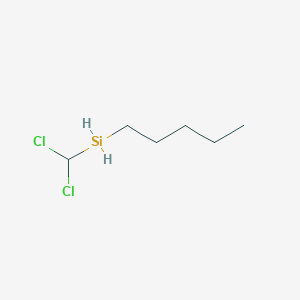
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
